molecular formula C13H20ClNO2 B1322789 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 614731-25-8

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1322789
CAS No.: 614731-25-8
M. Wt: 257.75 g/mol
InChI Key: FLKYYGZCSQYOOI-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 3-methoxyphenoxy group attached via a methylene bridge to the piperidine ring. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol (CAS: 325808-20-6) . The compound is synthesized via Knoevenagel condensation, a method common to structurally related piperidine derivatives, using benzaldehyde precursors and isopropyl cyanoacetate . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as acetylcholinesterase inhibitors and local anesthetics .

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYYGZCSQYOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623846
Record name 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-25-8
Record name 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general process involves the coupling of a piperidine derivative with a methoxyphenoxy compound.

Chemical Reactions Analysis

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to improve cognitive impairments by interacting with cholinergic receptors in the brain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

Piperidine derivatives with substituted phenoxy/phenyl groups exhibit diverse pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Piperidine Derivatives

Compound Name (CAS) Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-[(3-Methoxyphenoxy)methyl]piperidine HCl (325808-20-6) 3-methoxy C₁₂H₁₈ClNO 227.73 Not reported Methoxyphenoxy-methylene linker
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl (N/A) 4-chloro, 3-ethyl C₁₄H₁₉Cl₂NO 296.67 Not reported Chloro and ethyl substitution at positions 4 and 3
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl (337912-66-0) 3-trifluoromethyl C₁₂H₁₃F₃ClNO 295.69 Not reported Trifluoromethyl group enhances lipophilicity
4-(4-Trifluoromethylphenoxy)piperidine HCl (287952-09-4) 4-trifluoromethyl C₁₂H₁₃F₃ClNO 295.69 Not reported Trifluoromethyl at position 4
4-[(2-Methylphenoxy)methyl]piperidine HCl (614731-14-5) 2-methyl C₁₃H₁₈ClNO 241.74 Not reported Ortho-methyl substitution
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) Diphenylmethoxy C₁₈H₂₁ClNO 303.83 200–207 Bulky diphenylmethoxy group increases steric hindrance

Key Observations:

Chloro and ethyl groups (CAS N/A ) introduce electron-withdrawing and hydrophobic effects, which may influence receptor binding.

Positional Isomerism :

  • 3-Trifluoromethyl (CAS 337912-66-0) vs. 4-trifluoromethyl (CAS 287952-09-4) substitution alters steric and electronic profiles, impacting target selectivity .

Thermal Stability :

  • Bulky substituents like diphenylmethoxy (CAS 65214-86-0) correlate with higher melting points (200–207°C), suggesting enhanced crystalline stability .

Biological Activity

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methoxyphenoxy group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy and phenoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that vary depending on the concentration and exposure time. The compound's mechanism in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its effects on neuronal survival and function, particularly in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profiles of compounds like this compound. Variations in the piperidine structure or substitutions on the phenyl rings can significantly alter biological activity. For instance, modifications to the methoxy group have been shown to enhance or diminish antimicrobial potency.

Case Studies

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 µM.
Study 2 Evaluated anticancer effects on HeLa cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Study 3 Investigated neuroprotective effects in a rat model of Parkinson's disease, indicating improved motor function and reduced neuronal death.

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